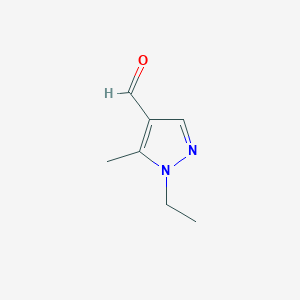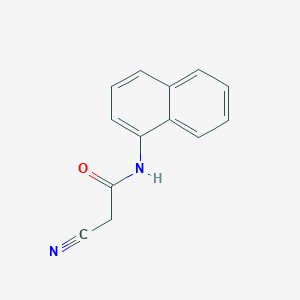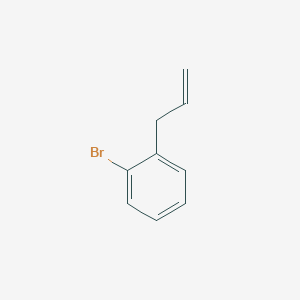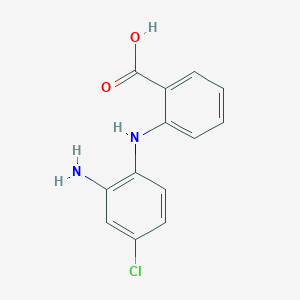
N-(2-Amino-4-chlorophenyl)anthranilic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives involves complex reactions, including the interaction of chloral with substituted anilines leading to various products depending on the reaction conditions. For instance, Issac and Tierney (1996) explored the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, showcasing the synthetic versatility of chloral-derived intermediates (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-Amino-4-chlorophenyl)anthranilic acid is critical in determining their chemical behavior and potential applications. High-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of these compounds, as discussed by Issac and Tierney (1996), highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules.
Chemical Reactions and Properties
Chemical properties of N-(2-Amino-4-chlorophenyl)anthranilic acid derivatives are influenced by their functional groups and molecular structure. The study by Skoryna et al. (2023) on the reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids provides insight into the formation of heterocyclic compounds, showing the reactivity of such structures in forming pharmacologically active products with potential antibacterial, antifungal, and anticancer activities (Skoryna et al., 2023).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Sciences
- Summary of the application : N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives have significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes . They also serve as a precursor for crafting numerous commercial drugs and pharmaceuticals .
- Methods of application or experimental procedures : The synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid is one of the methods used in chemical synthesis studies .
- Results or outcomes obtained : The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .
Inorganic Chemistry
- Summary of the application : The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
- Methods of application or experimental procedures : Recently, Chuanfeng Niu et al. synthesized novel complexes using trifluorinated anthranilic acid derivatives .
- Results or outcomes obtained : Structural analysis through single-crystal X-ray crystallography revealed that all three complexes exhibit penta- or six-coordination of Co and Zn atoms, adopting a configuration of a twisted square pyramid or a triangular bi-conical geometry .
Chemical Synthesis
- Summary of the application : N-(2-Amino-4-chlorophenyl)anthranilic acid is used in chemical synthesis studies . It can serve as a precursor for crafting numerous commercial drugs and pharmaceuticals .
- Methods of application or experimental procedures : One of the methods used in chemical synthesis studies is the synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid .
- Results or outcomes obtained : The outcome of these synthesis studies is the production of N-(2-Amino-4-chlorophenyl)anthranilic acid, which can be used in further research and development .
Antimicrobial Activities
- Summary of the application : Amino alcohols derived from α-amino acids, including N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols, have shown antimicrobial activities .
- Methods of application or experimental procedures : These amino alcohols are synthesized and then tested for their antimicrobial activities .
- Results or outcomes obtained : The derivatives exhibited antimicrobial activities against certain pathogenic microorganisms .
Chemical Synthesis
- Summary of the application : N-(2-Amino-4-chlorophenyl)anthranilic acid is used in chemical synthesis studies . It can serve as a precursor for crafting numerous commercial drugs and pharmaceuticals .
- Methods of application or experimental procedures : One of the methods used in chemical synthesis studies is the synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid .
- Results or outcomes obtained : The outcome of these synthesis studies is the production of N-(2-Amino-4-chlorophenyl)anthranilic acid, which can be used in further research and development .
Antimicrobial Activities
- Summary of the application : Amino alcohols derived from α-amino acids, including N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols, have shown antimicrobial activities .
- Methods of application or experimental procedures : These amino alcohols are synthesized and then tested for their antimicrobial activities .
- Results or outcomes obtained : The derivatives exhibited antimicrobial activities against certain pathogenic microorganisms .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-amino-4-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPMZFEYCGSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346259 | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-chlorophenyl)anthranilic acid | |
CAS RN |
67990-66-3 | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


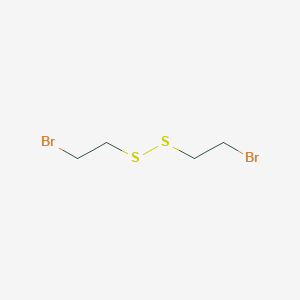
![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

